SNX-7081

Catalog No.
S548775
CAS No.
908111-22-8
M.F
C24H31N3O3
M. Wt
409.52
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNX-7081

CAS Number

908111-22-8

Product Name

SNX-7081

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

Molecular Formula

C24H31N3O3

Molecular Weight

409.52

InChI

InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30)

InChI Key

SIEDNUHWSIZMAF-JCNLHEQBSA-N

SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

solubility

Soluble in DMSO, not in water

Synonyms

SNX7081; SNX 7081; SNX-7081.

The exact mass of the compound 2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide is 409.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SNX-7081 is a potent, small-molecule 2-aminobenzamide inhibitor of Heat Shock Protein 90 (Hsp90). Unlike first-generation ansamycin derivatives (e.g., 17-AAG) or its structurally related indazole-based predecessor SNX-2112, SNX-7081 features a distinct methyl-substituted indole side chain that enhances its binding affinity to the Hsp90 ATP-binding pocket [1]. In preclinical and in vitro models, SNX-7081 demonstrates robust degradation of Hsp90 client proteins (such as CHK1, Raf-1, and IKKα) while maintaining low cytotoxicity in healthy human cells [1]. Its capacity to disrupt DNA repair mechanisms and NF-κB translocation makes it a highly valuable reagent for oncology research, particularly in modeling drug-resistant, p53-mutated hematological malignancies and inflammatory pathways [2].

Substituting SNX-7081 with its predecessor SNX-2112 or standard Hsp90 inhibitors like 17-AAG introduces significant experimental and translational risks. SNX-2112 clinical development was hindered by dose-limiting ocular toxicities, limiting its utility as a translational baseline [1]. Structurally, the replacement of the 5-fluoro-indazole moiety in SNX-2112 with a methyl-indole group in SNX-7081 fundamentally alters its target affinity and client protein degradation profile. Quantitative comparisons reveal that SNX-7081 achieves deeper suppression of critical kinases (e.g., GSK3 and Raf-1) and induces higher rates of apoptosis in a broader range of cancer cell lines than SNX-2112 [1]. Furthermore, SNX-7081 exhibits a unique synergistic profile with nucleoside analogs like fludarabine, effectively reversing drug resistance in p53-deficient models—a mechanistic advantage not reliably replicated by generic Hsp90 inhibitors [2].

Targeted Degradation Efficiency for Kinase Assay Reproducibility

In head-to-head in vitro assays, SNX-7081 demonstrates superior suppression of Hsp90 client proteins compared to its indazole analog SNX-2112, ensuring more reliable kinase clearance in cellular models. Following a 48-hour exposure at 1 µM, SNX-7081 reduced the expression levels of key signaling proteins IKKα, CHK1, GSK3, and Raf-1 to 11.7%, 21.8%, 5.8%, and 10.4% of baseline, respectively. This represents a significantly stronger inhibitory effect on client protein stability than that achieved by SNX-2112 under identical conditions, directly improving the dynamic range of downstream assays [1].

Evidence DimensionResidual expression of Hsp90 client proteins (GSK3 and Raf-1)
Target Compound DataSNX-7081: 5.8% (GSK3) and 10.4% (Raf-1) residual expression
Comparator Or BaselineSNX-2112: Weaker suppression (statistically inferior client protein clearance)
Quantified DifferenceSNX-7081 achieves near-complete degradation of GSK3 and Raf-1 (<12% remaining), outperforming SNX-2112.
Conditions1 µM concentration for 48 hours in human cancer cell models.

For researchers investigating kinase signaling and targeted degradation, SNX-7081 provides a more potent and reliable pharmacological tool for clearing Hsp90 client proteins than legacy benzamides.

Restoration of Fludarabine Sensitivity in Refractory Models

SNX-7081 exhibits a highly specific synergistic effect with the nucleoside analog fludarabine (2-FaraA) in drug-resistant chronic lymphocytic leukemia (CLL) models. In ex vivo testing of 13 fludarabine-resistant patient samples, the addition of SNX-7081 successfully reduced the fludarabine IC50 to within a clinically achievable range in 11 of the 13 samples. This synergy is driven by SNX-7081's ability to compound DNA damage while simultaneously impairing DNA repair mechanisms via downregulation of BRCA1 and cyclin D1 [1].

Evidence DimensionFludarabine IC50 reduction in resistant primary cells
Target Compound DataSNX-7081 + Fludarabine: IC50 restored to clinically achievable range in 85% (11/13) of resistant samples
Comparator Or BaselineFludarabine alone: IC50 remains above clinically viable thresholds (refractory baseline)
Quantified DifferenceSNX-7081 co-administration reverses fludarabine resistance in 85% of tested primary refractory CLL samples.
ConditionsEx vivo patient-derived CLL cells with TP53 or ATM dysfunctions.

Procurement of SNX-7081 is critical for laboratories developing combination therapies for p53-mutated or fludarabine-refractory hematological malignancies, where standard agents fail.

Mainstream Laboratory Workflow Fit: High Selectivity and Assay Reproducibility

In standard laboratory workflows, non-specific cytotoxicity often confounds the reproducibility of targeted inhibition assays. SNX-7081 addresses this by maintaining a highly favorable selectivity profile. While it exhibits potent anti-proliferative effects across multiple human cancer cell lines (average IC50 of approximately 1 µM), it demonstrates minimal cytotoxicity in normal human cell lines (L-02, HDF, and MRC5), with IC50 values exceeding 50 µM. This >50-fold therapeutic window ensures that observed apoptotic effects in target assays are driven by specific Hsp90 inhibition rather than generalized chemical toxicity [1].

Evidence DimensionIn vitro IC50 (Cancer vs. Normal Cells)
Target Compound DataSNX-7081: Average IC50 ~1 µM in cancer cells; >50 µM in normal cells
Comparator Or BaselineStandard cytotoxic baselines (narrow therapeutic windows)
Quantified Difference>50-fold differential in IC50 between malignant and healthy cell lines.
ConditionsMTT assay comparing human cancer cell lines against L-02, HDF, and MRC5 normal cells.

The high in vitro selectivity of SNX-7081 minimizes confounding off-target toxicity in complex co-culture or primary cell workflows, ensuring reliable and reproducible experimental data.

Nanomolar Inhibition of NF-κB Nuclear Translocation for Inflammatory Assays

Beyond oncology, SNX-7081 serves as a potent modulator of inflammatory pathways. In cellular systems stimulated by lipopolysaccharide (LPS), TNF-alpha, or IL-1beta, SNX-7081 effectively blocked the nuclear translocation of NF-κB at nanomolar concentrations. This potent upstream inhibition resulted in the sharp suppression of downstream cytokine production and nitric oxide (NO) release in macrophage models, establishing SNX-7081 as a highly efficient tool for interrogating Hsp90-dependent inflammatory cascades[1].

Evidence DimensionNF-κB nuclear translocation inhibition
Target Compound DataSNX-7081: Effective blockade at nanomolar concentrations
Comparator Or BaselineUntreated stimulated cells (robust NF-κB translocation and cytokine release)
Quantified DifferenceNanomolar SNX-7081 treatment prevents NF-κB translocation and sharply inhibits NO production.
ConditionsJurkat cells and J774 macrophages stimulated with LPS/TNF-alpha/IL-1beta.

For researchers studying rheumatoid arthritis or macrophage activation, SNX-7081 provides a highly potent, targeted mechanism to arrest NF-κB signaling without requiring high-micromolar dosing.

Development of Combination Therapies for Refractory Leukemias

Because SNX-7081 effectively reverses fludarabine resistance by impairing DNA repair mechanisms (downregulating BRCA1 and cyclin D1), it is the preferred Hsp90 inhibitor for modeling combination treatments in p53-mutated or ATM-dysfunctional chronic lymphocytic leukemia (CLL) [1].

Hsp90 Client Protein Degradation Assays

Given its superior ability to degrade key kinases (GSK3, Raf-1, CHK1) compared to SNX-2112, SNX-7081 is highly recommended as a positive control or primary reagent in targeted protein degradation workflows and kinase signaling studies [2].

In Vitro Models of Inflammation and Rheumatoid Arthritis

Due to its capacity to block NF-κB nuclear translocation at nanomolar concentrations and sharply inhibit nitric oxide and cytokine release, SNX-7081 is an optimal tool compound for investigating Hsp90-dependent inflammatory cascades in macrophage and synovial fibroblast models [3].

High-Selectivity Co-Culture Screening

With a >50-fold therapeutic window between malignant and healthy cell lines (IC50 > 50 µM in normal cells), SNX-7081 is ideally suited for complex co-culture assays where minimizing off-target cytotoxicity to healthy stromal or immune cells is critical for reproducible results [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

409.23654

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Che Y, Best OG, Zong L, Kaufman KL, Mactier S, Raftery MJ, Graves LM, Mulligan SP, Christopherson RI. The Hsp90 inhibitor SNX-7081, dysregulates proteins involved with DNA repair and replication and the cell cycle in human chronic lymphocytic leukemia (CLL) cells. J Proteome Res. 2013 Mar 4. [Epub ahead of print] PubMed PMID: 23458665.
2: Xiang YF, Qian CW, Xing GW, Hao J, Xia M, Wang YF. Anti-herpes simplex virus efficacies of 2-aminobenzamide derivatives as novel HSP90 inhibitors. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4703-6. doi: 10.1016/j.bmcl.2012.05.079. Epub 2012 May 26. PubMed PMID: 22704890.
3: Best OG, Che Y, Singh N, Forsyth C, Christopherson RI, Mulligan SP. The Hsp90 inhibitor SNX-7081 synergizes with and restores sensitivity to fludarabine in chronic lymphocytic leukemia cells with lesions in the TP53 pathway: a potential treatment strategy for fludarabine refractory disease. Leuk Lymphoma. 2012 Jul;53(7):1367-75. doi: 10.3109/10428194.2011.647310. Epub 2012 Jan 31. PubMed PMID: 22149137.
4: Best OG, Singh N, Forsyth C, Mulligan SP. The novel Hsp-90 inhibitor SNX7081 is significantly more potent than 17-AAG against primary CLL cells and a range of haematological cell lines, irrespective of lesions in the TP53 pathway. Br J Haematol. 2010 Oct;151(2):185-8. doi: 10.1111/j.1365-2141.2010.08348.x. PubMed PMID: 20738310.
5: Rice JW, Veal JM, Fadden RP, Barabasz AF, Partridge JM, Barta TE, Dubois LG, Huang KH, Mabbett SR, Silinski MA, Steed PM, Hall SE. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis. Arthritis Rheum. 2008 Dec;58(12):3765-75. doi: 10.1002/art.24047. PubMed PMID: 19035474.

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